(1-Aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is a gem-disubstituted cyclic amino alcohol supplied as a stable, water-soluble hydrochloride salt [1]. It serves as a critical bifunctional building block in the synthesis of spirocyclic scaffolds, unnatural amino acids, and advanced pharmaceutical intermediates [2]. Featuring a primary amine and a primary alcohol attached to a conformationally constrained cyclopentane ring, it offers a predictable steric environment and orthogonal reactivity for selective functionalization. In procurement and process chemistry, the hydrochloride salt is favored over its free base equivalent due to its enhanced crystallinity, oxidative stability, and precise stoichiometric control during complex coupling reactions .
Substituting (1-aminocyclopentyl)methanol hydrochloride with acyclic analogs like 2-amino-2-methyl-1-propanol (AMP) or differing ring sizes (e.g., cyclopropyl or cyclohexyl derivatives) fundamentally alters the conformational landscape of downstream products [1]. In medicinal chemistry, such as the development of S1P1 agonists or SGLT1/2 inhibitors, the cyclopentyl moiety dictates optimal receptor pocket binding through specific hydrophobic interactions and spirocyclic geometry [2]. Furthermore, linear substitutes lack the requisite ring-induced steric constraints, leading to altered reaction kinetics, reduced regioselectivity during cyclization, and off-target pharmacological profiles in the final active pharmaceutical ingredients (APIs) [1].
When synthesizing spiro-cyclopentyl fused heterocyclic systems, (1-aminocyclopentyl)methanol hydrochloride provides a pre-organized steric environment that facilitates cyclization [1]. Compared to acyclic analogs like 2-amino-2-methyl-1-propanol (AMP), the cyclopentyl ring restricts conformational freedom, significantly reducing entropic penalties during ring closure. Studies in the synthesis of complex SGLT1/2 and DPP4 inhibitors demonstrate that spiro-cyclopentyl intermediates derived from this compound can be accessed with high efficiency, whereas linear analogs suffer from competing side reactions and lower yields due to excessive flexibility [2].
| Evidence Dimension | Conformational suitability for spirocyclization |
| Target Compound Data | High regioselectivity and yield in spiro-cyclopentyl scaffold formation |
| Comparator Or Baseline | Acyclic amino alcohols (e.g., AMP) |
| Quantified Difference | Substantial reduction in entropic penalty during ring closure compared to flexible linear chains |
| Conditions | Amide coupling and subsequent cyclization in standard organic solvents |
Higher yields in early-stage spirocyclic scaffold synthesis reduce raw material waste and improve overall process economics for complex API manufacturing.
The free base form of 1-amino-1-cyclopentanemethanol is a low-melting solid or viscous oil (melting point ~20 °C) that complicates accurate weighing and is prone to degradation . In contrast, (1-aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is a highly crystalline, free-flowing solid [1]. This salt form ensures precise stoichiometric control during sensitive coupling reactions, such as HATU-mediated amidations, by eliminating the variable physical state and handling bottlenecks associated with the free base .
| Evidence Dimension | Physical state and handling stability at standard temperature (20 °C) |
| Target Compound Data | Crystalline solid, high stoichiometric reliability |
| Comparator Or Baseline | Free base (CAS 10316-79-7) |
| Quantified Difference | Transition from a difficult-to-handle low-melting solid (mp 20 °C) to a stable, weighable crystalline powder |
| Conditions | Ambient laboratory storage and standard weighing protocols |
Procuring the hydrochloride salt eliminates handling bottlenecks and batch-to-batch variability, ensuring reproducible yields in strict GMP or high-throughput synthesis environments.
In industrial aqueous systems such as metalworking fluids, amino alcohols are used for pH adjustment and buffering. Patent literature highlights that cyclic amino alcohols like (1-aminocyclopentyl)methanol provide excellent alkalinity without acting as aggressive biocides, unlike some primary amine biocides [1]. When compared to standard acyclic benchmarks like AMP, the cyclopentyl derivative maintains the required pH stability while exhibiting a weakly inhibitory profile, allowing for more controlled microbial management in semi-synthetic formulations [1].
| Evidence Dimension | Biocidal activity and buffering in semi-synthetic aqueous formulations |
| Target Compound Data | Non-biocidal / weakly inhibitory with stable alkalinity |
| Comparator Or Baseline | Standard biocidal amines |
| Quantified Difference | Provides necessary buffering without disrupting targeted microbial control strategies |
| Conditions | Semi-synthetic metalworking fluid formulations evaluated for pH and microbial stability |
For industrial formulators, this compound offers a dual-action benefit of robust pH buffering without unintended biocidal regulatory triggers.
Ideal as a primary building block for spiro-cyclopentyl fused systems in medicinal chemistry, particularly for S1P1 agonists, CDK4/6 inhibitors, and SGLT1/2 inhibitors where the cyclopentyl ring is essential for receptor binding [1].
Used as a conformationally constrained scaffold to synthesize cycloleucine analogs and specialized peptidomimetics, providing enhanced proteolytic stability [2].
The crystalline hydrochloride salt form is perfectly suited for automated, high-throughput parallel synthesis where precise solid dosing and high solubility in polar aprotic solvents are required .
Applicable in specialized aqueous formulations, such as premium metalworking fluids, where stable alkalinity and a non-biocidal profile are preferred over traditional linear amino alcohols [3].